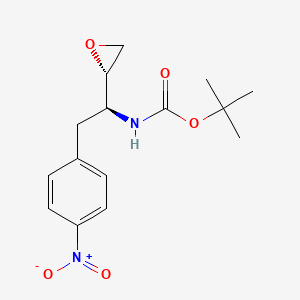

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a nitrophenyl group, and an oxirane (epoxide) ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:

-

Formation of the Epoxide Ring: : The synthesis begins with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

-

Introduction of the Nitrophenyl Group: : The nitrophenyl group is introduced via a nitration reaction, where a suitable aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

-

Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This can be accomplished by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the epoxidation step, which can offer better control over reaction parameters and improve safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

Substitution: Nucleophiles such as amines or alcohols for ring-opening reactions.

Major Products

Diols: From the oxidation of the oxirane ring.

Amines: From the reduction of the nitro group.

Substituted Alcohols or Amines: From nucleophilic ring-opening reactions.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology and Medicine

The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and oxirane groups, makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry

In the materials science field, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mécanisme D'action

The biological activity of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is primarily due to its ability to interact with biological molecules through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: can be compared with other epoxide-containing compounds such as glycidyl ethers or epichlorohydrin derivatives.

Nitrophenyl derivatives: Compounds like 4-nitrophenol or nitrobenzene derivatives share the nitrophenyl group but differ in their overall structure and reactivity.

Uniqueness

The combination of the tert-butyl carbamate, nitrophenyl, and oxirane groups in a single molecule makes this compound unique

Activité Biologique

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a complex organic compound notable for its diverse biological activities. This compound features a tert-butyl group, a nitrophenyl moiety, and an oxirane ring, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxirane Ring : This can be achieved through epoxidation reactions.

- Introduction of Functional Groups : The tert-butyl and nitrophenyl groups are introduced via nucleophilic substitution reactions under controlled conditions.

- Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane ring facilitates nucleophilic attacks, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study demonstrated that related carbamate derivatives showed promising results against various bacterial strains, including E. coli and B. cereus, using microdilution broth susceptibility assays .

Cytotoxicity

In addition to antibacterial properties, the cytotoxic effects of these compounds have been evaluated using the Artemia salina bioassay. Results indicated that certain derivatives displayed low toxicity while maintaining high antibacterial efficacy, making them potential candidates for further development in antimicrobial therapies .

Study 1: Antibacterial Activity Assessment

A comprehensive study synthesized various derivatives of tert-butyl carbamates and assessed their antibacterial activity against resistant strains. The findings revealed that specific modifications in the structure led to enhanced antibacterial properties compared to traditional antibiotics, highlighting the potential for new therapeutic agents in combating drug-resistant pathogens .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their biological effects. It was found that the interaction between the oxirane ring and bacterial enzymes resulted in irreversible enzyme inhibition, supporting the hypothesis that this compound can serve as a potent enzyme inhibitor in microbial systems .

Comparative Analysis with Similar Compounds

The table below summarizes key differences between this compound and other related compounds:

| Compound Name | Structural Features | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Tert-butyl, nitrophenyl, oxirane | High against E. coli | Low |

| Similar Carbamate A | Tert-butyl, phenolic group | Moderate against S. aureus | Moderate |

| Similar Carbamate B | No oxirane ring | Low | High |

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTONGEVUVJEIRS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375928 | |

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622866-04-0 | |

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.